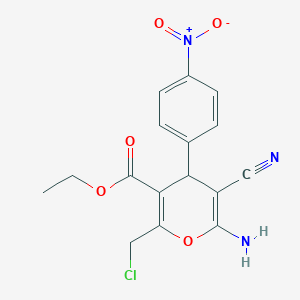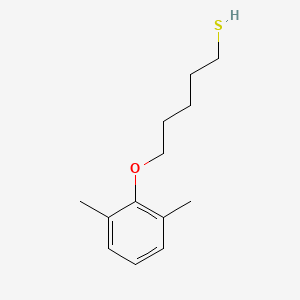
5-(2,6-dimethylphenoxy)-1-pentanethiol
Overview
Description
5-(2,6-dimethylphenoxy)-1-pentanethiol, also known as DMTS, is a chemical compound with the molecular formula C13H20OS. This compound is widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-(2,6-dimethylphenoxy)-1-pentanethiol is not fully understood. However, it is believed that 5-(2,6-dimethylphenoxy)-1-pentanethiol exerts its biological effects by modulating the activity of various enzymes and signaling pathways. 5-(2,6-dimethylphenoxy)-1-pentanethiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(2,6-dimethylphenoxy)-1-pentanethiol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
5-(2,6-dimethylphenoxy)-1-pentanethiol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2,6-dimethylphenoxy)-1-pentanethiol can inhibit the proliferation of cancer cells and induce apoptosis. 5-(2,6-dimethylphenoxy)-1-pentanethiol has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines.
In vivo studies have shown that 5-(2,6-dimethylphenoxy)-1-pentanethiol can reduce the severity of inflammation in animal models of arthritis and colitis. 5-(2,6-dimethylphenoxy)-1-pentanethiol has also been shown to reduce the infarct size and improve the cardiac function in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,6-dimethylphenoxy)-1-pentanethiol is its high purity and stability. 5-(2,6-dimethylphenoxy)-1-pentanethiol can be easily synthesized and purified, and its chemical and physical properties are well-characterized. This makes it a reliable and consistent reagent for laboratory experiments.
However, one of the limitations of 5-(2,6-dimethylphenoxy)-1-pentanethiol is its relatively low solubility in water. This can make it difficult to use in aqueous solutions, and may require the use of organic solvents. Additionally, the biological effects of 5-(2,6-dimethylphenoxy)-1-pentanethiol may vary depending on the experimental conditions, such as the concentration, duration, and route of administration.
Future Directions
There are several future directions for the research on 5-(2,6-dimethylphenoxy)-1-pentanethiol. One area of interest is the development of 5-(2,6-dimethylphenoxy)-1-pentanethiol-based materials for various applications, such as anti-corrosion coatings and biomedical implants. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 5-(2,6-dimethylphenoxy)-1-pentanethiol, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 5-(2,6-dimethylphenoxy)-1-pentanethiol is a chemical compound with unique properties and potential applications in various fields. Its synthesis method is reliable and its purity is high. 5-(2,6-dimethylphenoxy)-1-pentanethiol has been shown to have anti-inflammatory and antioxidant properties, and its mechanism of action is still being investigated. While there are limitations to its use in laboratory experiments, the future directions for research on 5-(2,6-dimethylphenoxy)-1-pentanethiol are promising.
Scientific Research Applications
5-(2,6-dimethylphenoxy)-1-pentanethiol has been widely used in scientific research for its potential applications in various fields. One of the most promising applications of 5-(2,6-dimethylphenoxy)-1-pentanethiol is in the field of materials science. 5-(2,6-dimethylphenoxy)-1-pentanethiol can be used as a surface modifier for various materials, including metals, polymers, and ceramics. The modification of surfaces with 5-(2,6-dimethylphenoxy)-1-pentanethiol can improve their adhesion, wetting, and anti-corrosion properties.
Another potential application of 5-(2,6-dimethylphenoxy)-1-pentanethiol is in the field of medicine. 5-(2,6-dimethylphenoxy)-1-pentanethiol has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
5-(2,6-dimethylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRNJJQEJZPRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylphenoxy)pentane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B3837697.png)
![7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]chromane-3-carboxamide](/img/structure/B3837701.png)
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]-2-phenylpropanamide](/img/structure/B3837707.png)
![5-oxo-1-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3837712.png)
![methyl 4-oxo-4-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)butanoate](/img/structure/B3837716.png)
![5-[(5-methylisoxazol-3-yl)carbonyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3837721.png)

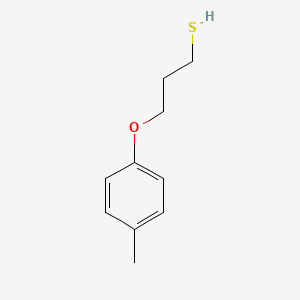
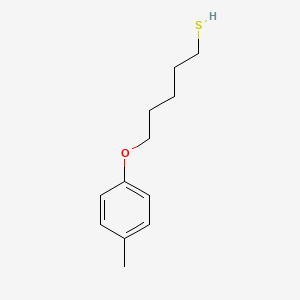
![2-[(5-bromopentyl)oxy]-1,3-dimethylbenzene](/img/structure/B3837770.png)
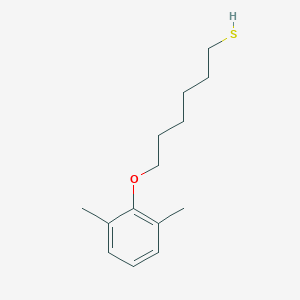

![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)
